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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B1611045

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for utilizing Streptolysin O (SLO), a
pore-forming toxin from Streptococcus pyogenes, to deliver fluorescent probes into living cells.
This technique allows for the transient permeabilization of the cell membrane, enabling the
entry of a wide range of fluorescent molecules for various intracellular imaging and analysis
applications.

Introduction

Streptolysin O is a bacterial exotoxin that binds to cholesterol in the plasma membrane of
eukaryotic cells.[1][2][3] Upon binding, SLO monomers oligomerize to form large pores, with
diameters estimated to be around 30 nm.[1][3] This process creates a temporary gateway for
the delivery of macromolecules, including fluorescently labeled antibodies, dextrans, and small
molecule probes, with a molecular weight of up to 150 kDa, into the cytoplasm.[4][5][6] A key
advantage of this method is its reversibility; following permeabilization, cells can repair the
membrane pores and remain viable for subsequent live-cell imaging and functional studies.[7]
[8][9][10] This technique is applicable to a variety of adherent and non-adherent cell lines.[4][5]
[9][10]

Mechanism of Action

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1611045?utm_src=pdf-interest
https://www.benchchem.com/product/b1611045?utm_src=pdf-body
https://www.benchchem.com/product/b1611045?utm_src=pdf-body
https://link.springer.com/article/10.1093/emboj/17.6.1598
https://pmc.ncbi.nlm.nih.gov/articles/PMC1170507/
https://pubmed.ncbi.nlm.nih.gov/3880730/
https://link.springer.com/article/10.1093/emboj/17.6.1598
https://pubmed.ncbi.nlm.nih.gov/3880730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://experts.illinois.edu/en/publications/delivery-of-fluorescent-probes-using-streptolysin-o-for-fluoresce/
https://www.researchgate.net/publication/326698629_Delivery_of_Fluorescent_Probes_Using_Streptolysin_O_for_Fluorescence_Microscopy_of_Living_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5148600/
https://elifesciences.org/articles/20378
https://pmc.ncbi.nlm.nih.gov/articles/PMC30628/
https://pubmed.ncbi.nlm.nih.gov/11248053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://experts.illinois.edu/en/publications/delivery-of-fluorescent-probes-using-streptolysin-o-for-fluoresce/
https://pmc.ncbi.nlm.nih.gov/articles/PMC30628/
https://pubmed.ncbi.nlm.nih.gov/11248053/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The delivery of fluorescent probes using SLO involves a multi-step process that begins with the
binding of SLO monomers to cholesterol-rich regions of the plasma membrane.[1][2][3] This
interaction is temperature-independent.[11] Following binding, the monomers undergo a
temperature-dependent oligomerization process, inserting into the lipid bilayer and forming arc-
shaped and ring-shaped pores.[1][2][11] These pores allow for the passive diffusion of
fluorescent probes from the extracellular medium into the cytoplasm. The cell's natural
membrane repair mechanisms, which are dependent on Ca2* and calmodulin, subsequently
reseal these pores, trapping the fluorescent probes inside the now-intact cell.[9][10]

Signaling Pathways and Experimental Workflow

The introduction of SLO can trigger cellular signaling pathways. For instance, at sublethal
doses, SLO can activate mast cells to produce tumor necrosis factor-alpha (TNF-a) via the p38
mitogen-activated protein (MAP) kinase pathway.[12] It can also induce the ubiquitination and
degradation of pro-IL-1(3 and activate the NIrp3 inflammasome.[13][14][15] Understanding
these potential off-target effects is crucial for interpreting experimental results.

Experimental Workflow

The general workflow for delivering fluorescent probes using SLO is a straightforward two-step
process: permeabilization and recovery.[4] This involves incubating the cells with an optimized
concentration of SLO, followed by the introduction of the fluorescent probe and a recovery
period to allow for membrane resealing.
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Caption: A generalized workflow for fluorescent probe delivery using Streptolysin O.
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Caption: Simplified diagram of signaling pathways activated by Streptolysin O.

Quantitative Data Summary

The efficiency of SLO-mediated delivery and its impact on cell viability are critical parameters.
The optimal concentration of SLO must be determined empirically for each cell line and

experimental condition.
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Typical
Parameter Cell Type(s) Reference(s)
Range/Value

Optimal SLO ]
) 20-500 ng/mL Various [9]
Concentration
200-0 U/mL (gradient)  Various [4]
>0.2 pg/mL for >90%
o HelLa [16]
permeabilization
Permeabilization
o >85% of cells CHO-K1 [71[8]
Efficiency
60-80% of total cell
. THP-1 [9]
population
Cell Viability Post- High, cells able to
o CHO-K1 [71[8]
Recovery divide
>85% membrane Primary mouse T (171
resealing within 4h lymphocytes
Molecular Weight )
<150 kDa Various [4115][6]
Cutoff
~100 kDa Various [9][10]
Pore Size ~30 nm N/A [1][3]
SLO Incubation Time 7-10 minutes CHO-K1 [718]
10-15 minutes Various 9]
Probe Incubation Time 5 minutes (on ice) CHO-K1 [71[8]

Experimental Protocols
Protocol 1: Optimization of SLO Concentration

This protocol is essential for determining the optimal SLO concentration that maximizes probe
delivery while minimizing cell death.
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Materials:

o Streptolysin O (SLO)

e Reducing agent (e.g., TCEP or DTT)

o Cell culture medium appropriate for your cell line

e Phosphate-Buffered Saline (PBS) without Caz+/Mg?*

A membrane-impermeant fluorescent dye (e.g., Propidium lodide or a fluorescently labeled
dextran)

e 96-well plate suitable for microscopy
Procedure:

o Cell Seeding: Plate your cells in a 96-well plate and culture until they reach the desired
confluency.

o SLO Activation: Prepare a stock solution of SLO and activate it with the reducing agent
according to the manufacturer's instructions. For example, incubate with 10 mM TCEP for 20
minutes at 37°C.[8]

» Serial Dilution: Prepare a series of SLO dilutions in PBS without Ca2*/Mg2*. A typical starting
range is a serial dilution from a high concentration (e.g., 500 ng/mL or 200 U/mL) down to
zero.[4][9]

e Permeabilization:
o Wash the cells once with PBS without Caz*/Mg2*.
o Add the different concentrations of activated SLO to the wells.
o Incubate at 37°C for 10-15 minutes.[9]

¢ Probe Addition:
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o Wash the cells three times with PBS.

o Add the membrane-impermeant fluorescent dye to each well.
o Incubate on ice for 5 minutes.[4]

Washing and Imaging:

o Wash the cells three times with an appropriate buffer (e.g., Tyrode's solution) to remove
the excess dye.[4]

o Add fresh cell culture medium.

o Image the cells using fluorescence microscopy.

Analysis: Determine the lowest SLO concentration that results in a high percentage of
fluorescently labeled cells (ideally >80%) with minimal signs of cell death (e.g., membrane
blebbing, detachment).[4] An optimal concentration should result in less than 10% cell death
as assessed by a viability dye like propidium iodide.[4]

Protocol 2: Delivery of a Fluorescent Probe into Living
Cells

This protocol describes the general procedure for delivering a fluorescent probe of interest into

your target cells using the optimized SLO concentration.

Materials:

Optimized concentration of activated SLO (from Protocol 1)

Fluorescent probe of interest

Cell culture medium

PBS without Caz*/Mg2*

Recovery Buffer (e.g., complete cell culture medium containing serum)
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Procedure:

Cell Preparation: Grow cells on a suitable imaging dish (e.qg., glass-bottom dish).

Permeabilization:

o Wash the cells once with PBS without Ca2*/Mg2*.

o Add the optimized concentration of activated SLO and incubate at 37°C for the optimized
time (typically 10-15 minutes).

Probe Loading:
o Wash the cells three times with PBS.

o Add the fluorescent probe (at the desired concentration in an appropriate buffer) and
incubate on ice for 5 minutes.[4][7]

Recovery:
o Wash the cells three times with an appropriate buffer to remove the unbound probe.
o Add pre-warmed recovery buffer (e.g., complete medium with serum) to the cells.

o Incubate at 37°C in a CO:z incubator for at least 30 minutes to allow for membrane
resealing.[7][8] The recovery time can be extended up to 4 hours.[17]

e Live-Cell Imaging: The cells are now ready for live-cell imaging.
Troubleshooting
e Low Permeabilization Efficiency:

o Increase the SLO concentration or incubation time.

o Ensure the SLO is properly activated with a fresh reducing agent.

o Check the confluency of the cells, as this can affect the required SLO concentration.[4]
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e High Cell Death:
o Decrease the SLO concentration or incubation time.
o Ensure the recovery buffer is complete and pre-warmed.
o Minimize the exposure time to SLO.
e High Background Fluorescence:
o Ensure thorough washing after probe incubation to remove all unbound probes.

o SLO-formed pores can allow small, unbound fluorophores to escape, which can help
reduce background.[4]

Conclusion

The use of Streptolysin O provides a powerful and versatile method for delivering fluorescent
probes into living cells. By carefully optimizing the experimental conditions, researchers can
achieve high delivery efficiency while maintaining cell viability, enabling a wide range of
applications in cell biology, drug discovery, and advanced microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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